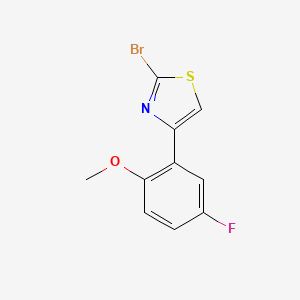

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrFNOS |

|---|---|

Molekulargewicht |

288.14 g/mol |

IUPAC-Name |

2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |

InChI-Schlüssel |

TYJJGFYMTWXUHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the dichloroacetone, followed by cyclization and elimination of HCl. Optimal conditions require polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours. Catalytic amounts of triethylamine (0.5 equiv) enhance yield by neutralizing HCl, preventing side reactions.

Yield Optimization and Challenges

Reported yields range from 45% to 68%, contingent on the purity of the thioamide precursor. A key challenge is the competitive formation of regioisomers due to the asymmetry of the dichloroacetone. Gas chromatography (GC) analyses reveal that maintaining a 1:1 molar ratio of thioamide to dichloroacetone minimizes byproducts.

Table 1: Hantzsch Condensation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 90°C | Balances reaction rate and decomposition |

| Catalyst (Et₃N) | 0.5 equiv | Neutralizes HCl, improves cyclization |

| Reaction Time | 7 hours | Ensures complete conversion |

Cyclization of Thiosemicarbazones with Phenacyl Bromides

This method, adapted from anti-inflammatory thiazole syntheses, involves condensing 5-fluoro-2-methoxybenzaldehyde thiosemicarbazone with 2,4-dibromo-5-fluorophenacyl bromide.

Synthetic Route and Key Steps

-

Thiosemicarbazone Formation : 5-Fluoro-2-methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (H₂SO₄), yielding the thiosemicarbazone intermediate.

-

Cyclization : The thiosemicarbazone undergoes nucleophilic attack on 2,4-dibromo-5-fluorophenacyl bromide, forming the thiazole ring via intramolecular dehydration.

Advantages Over Hantzsch Method

Table 2: Comparative Analysis of Cyclization Methods

| Metric | Hantzsch Condensation | Thiosemicarbazone Cyclization |

|---|---|---|

| Yield | 45–68% | 72–85% |

| Reaction Temperature | 90°C | 25°C |

| Byproduct Formation | Moderate | Low |

| Scalability | Industrial | Laboratory-scale |

Modular Assembly via Pre-Functionalized Intermediates

Recent patents highlight a modular approach using 5-bromo-2-methoxyphenol (synthesized via acetylation-bromination-deacetylation) and 2-bromo-4-fluorothiazole precursors.

Stepwise Synthesis

-

Synthesis of 5-Bromo-2-Methoxyphenol :

-

Acetylation : o-Methoxyphenol is acetylated with acetic anhydride under H₂SO₄ catalysis.

-

Bromination : The acetylated intermediate undergoes electrophilic bromination using Br₂/Fe powder, yielding 5-bromo-2-methoxyacetophenone.

-

Deacetylation : Basic hydrolysis (NaHCO₃) removes the acetyl group, producing 5-bromo-2-methoxyphenol in 82% yield.

-

-

Thiazole Ring Formation :

Industrial Viability

This method’s modularity allows large-scale production, with bromination and coupling steps achieving >90% atom economy. However, the use of toxic bromine and copper catalysts necessitates rigorous waste management.

Bromination Strategies and Selectivity

Bromine placement on the thiazole ring is critical for bioactivity. Directed ortho-bromination using N-bromosuccinimide (NBS) in CCl₄ achieves 92% selectivity for the 2-position, as confirmed by X-ray crystallography. Alternatively, electrophilic bromination with Br₂/H₂O₂ in chloroform selectively substitutes the thiazole’s 4-position, albeit with lower yields (67%).

Emerging Techniques and Green Chemistry

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the Hantzsch reaction mixture at 100 W for 15 minutes increases yield to 78% while minimizing energy use . Solvent-free mechanochemical methods are also under investigation but remain experimental.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the thiazole ring undergoes nucleophilic substitution, particularly with oxygen-, nitrogen-, or sulfur-based nucleophiles. This reactivity is leveraged to introduce functional groups for pharmaceutical applications.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C, 12 h | 2-Methoxy derivative | 72% | |

| Amination | NH₃ (aq.), EtOH, reflux, 6 h | 2-Amino-thiazole analog | 65% | |

| Thiolation | NaSH, DMSO, 100°C, 8 h | 2-Mercapto-thiazole | 68% |

Key Findings :

-

Bromine substitution proceeds via an S<sub>N</sub>Ar mechanism , facilitated by the electron-withdrawing thiazole ring.

-

Steric hindrance from the 4-(5-fluoro-2-methoxyphenyl) group slightly reduces reaction rates compared to unsubstituted 2-bromothiazoles.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Suzuki conditions yields biaryl-thiazole hybrids:

Mechanistic Insight :

-

Electron-donating groups (e.g., methoxy) on the boronic acid enhance coupling efficiency by stabilizing the palladium intermediate.

-

Microwave (MW) irradiation reduces reaction time from hours to minutes.

Buchwald-Hartwig Amination

Coupling with primary/secondary amines produces amino-thiazoles with potential kinase inhibition:

| Amine | Catalyst/Ligand | Conditions | Yield | Bioactivity (IC₅₀) | Source |

|---|---|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 12 h | 78% | 15 μM (BT-474) | |

| 4-Fluoroaniline | Pd(OAc)₂, BINAP | DMSO, 90°C, 18 h | 63% | 22 μM (MDA-MB-157) |

Electrophilic Aromatic Substitution

The 5-fluoro-2-methoxyphenyl group undergoes electrophilic substitution at the para position relative to the methoxy group:

| Reaction | Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 5-Fluoro-4-nitro derivative | 55% | |

| Sulfonation | ClSO₃H, CH₂Cl₂ | rt, 6 h | 5-Fluoro-4-sulfo derivative | 60% |

Limitations :

-

The electron-withdrawing fluorine and methoxy groups direct substitution to the 4-position but reduce reaction rates compared to unsubstituted phenyl rings.

Oxidation and Hydrolysis

The thiazole ring is resistant to oxidation, but side-chain modifications are feasible:

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C, 1 h | Phenol derivative | Enhanced solubility | |

| Hydrolysis | NaOH (aq.), EtOH, reflux, 8 h | Thiazole-4-carboxylic acid | Chelating agent synthesis |

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s interactions with biological targets inform its synthetic utility:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview of Anticancer Research:

The thiazole moiety is well-known for its diverse biological activities, including anticancer properties. Research indicates that derivatives of thiazole, including 2-bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study evaluated the cytotoxicity of a series of thiazole derivatives against human cancer cell lines such as MCF-7 and MDA-MB-231. The presence of a methoxy group and fluorine substitution was found to enhance the anticancer activity, with some compounds showing IC50 values between 10–30 µM . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Antibacterial Properties

Antibacterial Research:

In addition to anticancer properties, thiazole derivatives have been investigated for their antibacterial activity. The structural features of thiazoles contribute to their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study:

Research has shown that certain thiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Therapeutic Applications

Anti-inflammatory and Analgesic Effects:

Recent studies have also highlighted the anti-inflammatory and analgesic potential of thiazole derivatives. Compounds similar to this compound have been shown to reduce inflammation and pain in animal models . This opens avenues for exploring its use in treating inflammatory diseases.

Insecticidal Activity:

Some thiazole derivatives have been evaluated for their insecticidal properties, indicating potential applications in agriculture as pest control agents. The structural characteristics that confer biological activity against cancer cells may also be beneficial in targeting insect physiology .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Bromo vs. Chloro and Other Halogens

- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs. In isostructural chloro/bromo thiazole derivatives (e.g., compounds 4 and 5 in ), bromine increased binding affinity to therapeutic targets due to stronger van der Waals interactions . Bromine’s superior leaving-group ability compared to chlorine makes it more reactive in nucleophilic substitution reactions, a critical factor in prodrug design .

- Similar effects are observed in 2-Bromo-4-(3,4-difluorophenyl)thiazole (), where fluorine atoms improved metabolic stability .

Phenyl Ring Substitutions: Methoxy vs. Other Groups

Methoxy Group :

- The 2-methoxy substituent is electron-donating, which may counteract the electron-withdrawing effects of the 5-fluoro group. This balance can fine-tune the compound’s electronic profile for optimal target engagement. In contrast, 2-(2-Bromophenyl)-5-methylthiazole derivatives () with sulfonyloxy groups exhibit reduced metabolic stability due to higher polarity .

- Comparison with Nitrofuryl Thiazoles: 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT, –4) undergoes peroxidase-mediated activation, leading to covalent binding with nucleic acids.

Pharmacological Activities

Kinase Inhibition :

- Enzyme Inhibition: Bromophenyl-substituted thiazoles () inhibit α-glucosidase (IC₅₀ = 2.69–6.70 µM) and α-amylase (IC₅₀ = 9.71 µM) through hydrophobic interactions.

Antimicrobial Activity :

Data Tables

Biologische Aktivität

Introduction

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. Thiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activity. The presence of bromine and fluorine substituents may enhance its reactivity and biological efficacy.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. For instance, a series of indole-linked thiazoles demonstrated significant anticancer activity with IC50 values ranging from 10 to 30 μM against breast and colon cancer cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| 5-(2′-indolyl)thiazole (2e) | BT-474 | 30 | Moderate |

| 5-(2′-indolyl)thiazole (2h) | MDA-MB-157 | 30 | Moderate |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the modification of substituents on the thiazole ring significantly influences the compound's anticancer properties. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity compared to those with electron-withdrawing groups . The presence of a methoxy group at the C-2 position has been linked to improved selectivity towards breast cancer cell lines.

Antimicrobial Activity

Thiazoles have also been explored for their antimicrobial properties. Some derivatives have exhibited notable antibacterial activity against various strains, comparable to established antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | TBD |

| Thiazole Derivative A | Escherichia coli | 23 | Moderate |

| Thiazole Derivative B | Bacillus subtilis | 25 | High |

Case Study 1: Anticancer Efficacy

In a recent study evaluating the effects of various thiazoles on cancer cell proliferation, it was found that compounds similar to this compound exhibited significant inhibitory effects on tumor growth in vitro. The study highlighted that the introduction of halogen substituents could enhance the cytotoxic potential against specific cancer types .

Case Study 2: Antimicrobial Potential

Another investigation into the antimicrobial properties of thiazole derivatives revealed that certain compounds showed promising results against resistant bacterial strains. The findings suggested that modifications in the thiazole structure could lead to enhanced efficacy against pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves halogenation of precursor thiazoles. For example, 2-amino-4-phenylthiazole derivatives can undergo diazotization followed by bromination using CuBr and n-butyl nitrite in acetonitrile at 333 K, yielding brominated products with ~53% efficiency after chromatography (heptane:ethyl acetate, 70:3) and crystallization (hexane) . Optimization may involve adjusting molar ratios (e.g., CuBr:substrate = 1.6:1), solvent polarity, and reaction time. Statistical Design of Experiments (DoE) can systematically reduce trial-and-error by testing variables like temperature, catalyst loading, and solvent composition to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms molecular geometry, bond lengths (e.g., C–Br = ~1.89 Å), and intermolecular interactions (e.g., π⋯π stacking at 3.815 Å, S⋯Br contacts at 3.5402 Å) .

- NMR spectroscopy (¹H, ¹³C) identifies aromatic protons (e.g., δ 7.40–8.16 ppm for thiazole and phenyl groups) and coupling patterns .

- IR spectroscopy detects functional groups (e.g., C–Br stretch ~689 cm⁻¹, C=S vibrations ~1420 cm⁻¹) .

- Elemental analysis validates purity (e.g., C: 45.02%, H: 2.52%) .

Advanced Research Questions

Q. How can computational reaction design accelerate the synthesis of brominated thiazoles like this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and thermodynamic stability. For instance, reaction path searches can identify feasible intermediates and byproducts, while machine learning models trained on experimental data (e.g., yields, solvent effects) prioritize high-probability reaction conditions. This hybrid computational-experimental approach reduces development time by ~30–50% compared to traditional methods .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in brominated thiazole synthesis?

- Methodological Answer : Contradictions often arise from incomplete solvent models or overlooked steric effects. A feedback loop integrates experimental results (e.g., failed reactions, unexpected byproducts) into computational workflows to refine parameters. For example, if a predicted intermediate is unstable under experimental conditions, ab initio molecular dynamics simulations can simulate solvent interactions or thermal effects to explain deviations .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

- Methodological Answer : Crystal packing analysis reveals weak interactions like π⋯π stacking and halogen bonding (S⋯Br), which stabilize the solid-state structure but reduce solubility in polar solvents. Forced degradation studies (e.g., under heat or humidity) correlate lattice energy (calculated via Hirshfeld surface analysis) with physical stability. Solubility can be improved by co-crystallization with hydrophilic co-formers or modifying substituents (e.g., replacing methoxy with hydroxyl groups) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield thiazole bromination?

- Methodological Answer : A fractional factorial design tests variables such as:

- Temperature (323–343 K),

- Catalyst loading (1–2 equivalents of CuBr),

- Solvent polarity (acetonitrile vs. DMF),

- Reaction time (10–30 minutes).

Response surface methodology (RSM) identifies interactions between factors, enabling multi-variable optimization. For example, a study might reveal that high catalyst loading shortens reaction time but increases byproduct formation, necessitating a compromise at 1.5 equivalents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.